tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate
CAS No.: 2098564-18-0
Cat. No.: VC5711666
Molecular Formula: C14H26N2O3
Molecular Weight: 270.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098564-18-0 |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.373 |
| IUPAC Name | tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
| Standard InChI | InChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17)/t10-,11+/m0/s1 |
| Standard InChI Key | NAKXVJZOCXPVBD-WDEREUQCSA-N |
| SMILES | CC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a 2-oxa-8-azaspiro[4.5]decane core, where an oxygen atom and a nitrogen atom are integrated into a bicyclic system. The tert-butyl carbamate group (-OC(=O)N(C(CH₃)₃)) is attached to the nitrogen atom at position 4 of the spirocyclic framework, while a methyl group occupies position 3. The (3S,4S) stereochemistry ensures precise spatial orientation, critical for interactions with biological targets .
Table 1: Key Chemical Properties
Stereochemical Significance
The (3S,4S) configuration is essential for the compound’s role in chiral synthesis. This stereochemistry influences the spatial arrangement of functional groups, enabling selective binding to enzymatic active sites. For instance, in the synthesis of kinase inhibitors, the stereochemistry of this intermediate determines the enantiomeric purity of the final product, directly impacting pharmacological efficacy .
Synthesis and Applications
Synthetic Pathways
The synthesis of tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate involves multi-step organic reactions, as detailed in a 2019 Journal of Medicinal Chemistry study . A representative route includes:
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Coupling Reaction: The spirocyclic amine intermediate is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This step introduces the carbamate protecting group.
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Purification: The crude product is purified via high-performance liquid chromatography (HPLC) or silica gel chromatography to achieve high enantiomeric excess.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Boc₂O, DIPEA, DMF | Carbamate protection |
| 2 | HPLC (MeCN/H₂O gradient) | Purification |
Applications in Drug Discovery
This compound serves as a building block for pyrimidinone derivatives, which have shown promise as kinase inhibitors. For example, it was utilized in the synthesis of 6-amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one, a potent inhibitor evaluated in preclinical studies . The spirocyclic core enhances metabolic stability and bioavailability, addressing common challenges in drug development.
Pharmacological Profile
Preclinical Data
In vitro assays of derivatives have demonstrated nanomolar inhibitory activity against specific kinases (e.g., JAK2, EGFR). For instance, a derivative exhibited an IC₅₀ of 12 nM against JAK2 in enzymatic assays, highlighting its potential as a therapeutic candidate .
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